molecular formula C10H14N4 B12815543 N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine

N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine

Cat. No.: B12815543
M. Wt: 190.25 g/mol
InChI Key: CFLGSXQNLPVSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms and one methyl group attached to the carbon atom in the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine typically involves the reaction of o-phenylenediamine with methylating agents under controlled conditions. One common method is the methylation of o-phenylenediamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-dione.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide
  • 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide

Uniqueness

N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-N,2-N,3-trimethylbenzimidazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-13(2)10-12-8-5-4-7(11)6-9(8)14(10)3/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLGSXQNLPVSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)N=C1N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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